Balanophonin

概要

説明

準備方法

Balanophonin can be extracted from plants like Balanophora japonica through a series of extraction, crystallization, and purification processes . The extraction typically involves using solvents like methanol to obtain the compound from the plant material. After extraction, the compound is purified through crystallization to obtain a high-purity product .

化学反応の分析

Balanophonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Neuroprotective Effects

Balanophonin exhibits significant neuroprotective properties, particularly against neuroinflammation and neuronal cell death. Research indicates that it can inhibit microglial activation, which is crucial in preventing neurodegenerative diseases.

- Mechanism of Action : this compound reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated BV2 microglia cells. It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) .

- Cell Studies : In vitro studies show that this compound can delay neuronal cell death by regulating apoptosis-related proteins such as cleaved caspase-3 and poly ADP ribose polymerase (PARP) in N2a neuroblastoma cells .

Table 1: Neuroprotective Effects of this compound

| Study | Cell Type | Concentration Used | Key Findings |

|---|---|---|---|

| Woo et al. (2016) | BV2 Microglia | 1, 5, 10 μM | Reduced NO production by 66%, 42%, and 29% respectively |

| PMC5590796 | N2a Neuroblastoma | Not specified | Inhibited neuronal cell death via apoptosis regulation |

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in various studies. It plays a crucial role in mitigating inflammation-related damage in different cellular models.

- Inflammatory Mediators : The compound significantly reduces levels of inflammatory cytokines and mediators in activated microglial cells, suggesting its potential use in treating inflammatory conditions .

- Inhibition of MAPK Pathways : this compound inhibits key mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK, which are involved in inflammatory responses .

Table 2: Anti-inflammatory Effects of this compound

| Study | Model | Key Mediators Affected | Results |

|---|---|---|---|

| Woo et al. (2016) | BV2 Microglia | NO, PGE2, IL-1β, TNF-α | Inhibition of mediator production |

| PMC5590796 | BV2 Microglia | iNOS, COX2 | Reduced expression levels |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Its ability to modulate inflammatory pathways could be beneficial in cancer therapy.

- Cell Viability Studies : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis through similar pathways involved in its neuroprotective effects .

Table 3: Anticancer Studies Involving this compound

| Study | Cancer Type | Mechanism Explored | Findings |

|---|---|---|---|

| ResearchGate Study | Various Cancer Cells | Apoptosis Induction | Potential inhibition of cell proliferation |

作用機序

The mechanism of action of balanophonin involves the inhibition of microglial activation, which reduces the production of neurotoxic mediators such as nitric oxide, prostaglandin E2, interleukin-1β, and tumor necrosis factor-α . This inhibition is achieved through the downregulation of inducible nitric oxide synthase and cyclooxygenase-2 protein expression, as well as the modulation of mitogen-activated protein kinases pathways .

類似化合物との比較

Balanophonin is unique among neo-lignans due to its specific anti-inflammatory and neuroprotective properties. Similar compounds include other neo-lignans like honokitriol and daphneresinol, which also exhibit anti-inflammatory activities but may differ in their specific molecular targets and pathways . This compound’s ability to inhibit microglial activation and reduce neuroinflammation sets it apart from these similar compounds .

生物活性

Balanophonin is a natural neolignan compound isolated from the plant Firmiana simplex . It has garnered attention for its significant biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

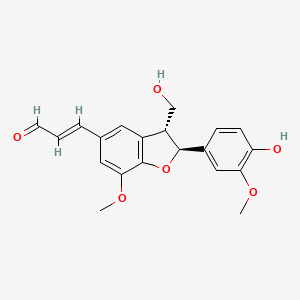

This compound's chemical structure is characterized by its unique neolignan configuration, which contributes to its biological properties. The molecular formula of this compound is , and it has been identified in various plant species, including Camellia sinensis and Zanthoxylum simulans .

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating several key pathways:

- Inhibition of Microglial Activation : this compound significantly reduces the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound was shown to decrease the production of inflammatory mediators such as:

- MAPK Pathway Modulation : this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38 MAPK. This inhibition leads to reduced expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) .

Neuroprotective Effects

This compound's neuroprotective effects are primarily attributed to its ability to inhibit neuronal cell death caused by activated microglia. In experiments involving N2a neuroblastoma cells treated with conditioned media from LPS-activated BV2 cells, this compound demonstrated the following effects:

- Reduction in Neuronal Apoptosis : The compound regulated cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage, markers indicative of apoptosis .

- Cell Viability Maintenance : this compound did not adversely affect cell viability in treated groups, suggesting a safe profile for potential therapeutic applications .

Research Findings

Several studies have documented the biological activity of this compound:

Neuroinflammation and Neurodegenerative Diseases

Research indicates that this compound may have therapeutic potential in treating neurodegenerative diseases characterized by chronic neuroinflammation. Its ability to inhibit microglial activation suggests that it could delay the progression of conditions such as Alzheimer's disease and Parkinson's disease by mitigating neuroinflammatory responses .

特性

IUPAC Name |

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。